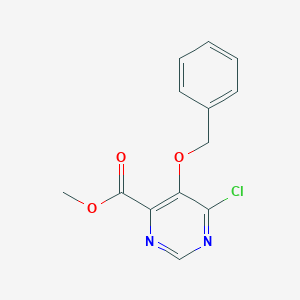

methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate

Description

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a benzyloxy group at position 5, a chlorine atom at position 6, and a methyl ester at position 2. This compound is of significant interest in medicinal chemistry due to the pyrimidine core’s versatility in drug design, particularly in kinase inhibition and nucleoside analog synthesis.

Properties

IUPAC Name |

methyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-13(17)10-11(12(14)16-8-15-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGFLZSVEQWMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-hydroxy-6-chloropyrimidine-4-carboxylic acid and benzyl alcohol.

Esterification: The carboxylic acid group of 5-hydroxy-6-chloropyrimidine-4-carboxylic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-hydroxy-6-chloropyrimidine-4-carboxylate.

Benzylation: The hydroxyl group of the intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to yield methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement under mild conditions.

Key Reactions:

-

Amination : Reaction with primary/secondary amines (e.g., N-methylpiperazine) in THF or DMF with a base (e.g., EtN) yields 6-amino derivatives .

-

Thiolation : CuI/neocuproine-catalyzed coupling with thiophenols or 3-aminothiophenol forms thioether derivatives .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Methylpiperazine | THF, EtN, 0°C → RT | 6-(4-Methylpiperazin-1-yl) derivative | 88 | |

| 3-Aminothiophenol | CuI/neocuproine, DMF, 120°C | 6-(3-Aminophenylthio) derivative | 67 |

Mechanism :

The reaction proceeds via an SAr mechanism, where the electron-withdrawing ester and benzyloxy groups activate the chlorine for nucleophilic attack.

Functionalization of the Benzyloxy Group

The benzyloxy moiety can undergo cleavage or participate in coupling reactions.

Key Reactions:

-

Hydrogenolysis : Pd/C-catalyzed hydrogenation removes the benzyl group, yielding a phenolic intermediate .

-

Oxidative Coupling : Under Ullmann conditions, the benzyloxy group facilitates cross-couplings with aryl halides .

Example Reaction Conditions :

-

Hydrogenolysis : H (1 atm), Pd/C (10%), MeOH, RT → 5-hydroxypyrimidine derivative (Yield: 85–92%).

Ester Group Transformations

The methyl ester is versatile for hydrolysis, aminolysis, or transesterification.

Key Reactions:

-

Hydrolysis : LiOH in THF/HO converts the ester to a carboxylic acid .

-

Aminolysis : Reaction with amines (e.g., propionamide) forms carboxamide derivatives .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiOH | THF/HO, RT | 4-Carboxylic acid derivative | 95 | |

| Propionyl chloride | Dioxane, EtN, RT | 4-Propionamide derivative | 81 |

Cross-Coupling Reactions

The chlorine and benzyloxy groups enable Pd-catalyzed couplings for complex heterocycle synthesis.

Key Reactions:

-

Suzuki Coupling : With arylboronic acids, Pd(PPh)/KCO in dioxane forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Pd(dba)/XPhos with aryl amines introduces aminoaryl groups .

Example Reaction Conditions :

-

Suzuki Coupling : Pd(PPh) (5 mol%), KCO, dioxane/HO, 80°C → 6-Aryl derivatives (Yield: 70–78%).

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes regioselective modifications.

Key Reactions:

-

Nitration : HNO/HSO introduces nitro groups at position 2 or 4 .

-

Halogenation : NBS or NIS in DMF adds bromine/iodine at position 2 .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NIS | DMF, RT | 2-Iodo derivative | 90 | |

| HNO/HSO | 0°C → RT | 2-Nitro derivative | 65 |

Scientific Research Applications

Anticancer Activity

One of the prominent applications of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is in enhancing chemotherapeutic treatments. It has been identified as a potential agent that can inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This inactivation is crucial because it can potentiate the effects of alkylating agents used in cancer therapy, leading to improved cytotoxicity against tumor cells. The compound can be administered alongside antineoplastic agents to enhance their efficacy, particularly in cancers that are resistant to standard treatments .

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate, exhibit significant antiviral properties. Specifically, studies have shown that certain structural modifications can lead to low nanomolar inhibitory activity against HIV-1. The compound's mechanism involves the inhibition of integrase strand transfer, which is essential for viral replication . This positions it as a candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is vital for optimizing its pharmacological properties. SAR studies have demonstrated that modifications at the C5 carboxamide moiety can significantly affect the compound's biological activity. For instance, analogues with a benzyl group at this position have shown maximal cytoprotection and biochemical inhibition in antiviral assays, indicating that specific substitutions can enhance therapeutic efficacy .

Synthesis and Development

The synthesis of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has been achieved through various methods, often involving cyclocondensation reactions and selective chlorination processes. These synthetic routes are crucial for producing analogues with desired biological activities. For example, one method involves the reaction of benzyloxyurea with diethyl malonate under microwave conditions to yield pyrimidine derivatives efficiently .

Case Studies and Research Findings

Several studies have explored the applications of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate:

- Chemotherapeutic Enhancement : A study demonstrated that administering this compound alongside alkylating agents resulted in a marked increase in tumor cell death due to enhanced AGT inactivation .

- Antiviral Efficacy : In vitro testing showed that specific derivatives exhibited potent activity against HIV-1, with some compounds maintaining efficacy against resistant strains .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate with analogous compounds from the literature:

Key Observations :

- Amino vs. Alkoxy Groups: Amino substituents (e.g., benzylamino in 12h) generally increase hydrogen-bonding capacity and melting points compared to alkoxy groups (e.g., benzyloxy in the target compound) .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely enhances solubility in organic solvents compared to the free carboxylic acid in 5-chloropyrimidine-4-carboxylic acid .

- Steric and Electronic Effects: Bulky substituents like morpholine (16c) reduce crystallinity, resulting in oily states, whereas smaller groups (e.g., cyclopropylamino in 12h) maintain solid states with higher melting points .

Nucleophilic Displacement Reactions

- Similar compounds, such as 5-amino-4-methoxy-6-chloropyrimidine (), undergo acylation with chloroacetic acid chlorohydrides to yield derivatives with altered electronic profiles .

- In contrast, sulfinyl-containing analogs (e.g., 16a–c) exhibit reduced reactivity toward nucleophiles due to the electron-withdrawing sulfinyl group, highlighting the benzyloxy group’s role in modulating reactivity .

Ester Hydrolysis

Biological Activity

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate belongs to a class of pyrimidine derivatives that exhibit diverse biological activities. Its structure can be represented as follows:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Benzyloxy group : Enhances lipophilicity and potentially affects biological interactions.

- Chloro substituent : May contribute to the compound's reactivity and binding properties.

Anticancer Activity

Research has shown that pyrimidine derivatives, including methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate, possess significant anticancer properties. A study highlighted the compound's ability to inhibit histone demethylases, such as KDM5A, which are implicated in various cancers including prostate and breast cancer . The inhibition of these enzymes suggests a potential mechanism for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate | Prostate Cancer | 14.0 | Inhibition of histone demethylases |

| Other Pyrimidine Derivatives | Breast Cancer | 15.0 | Induction of apoptosis via cell cycle arrest |

Antiviral Activity

The antiviral properties of similar compounds have been evaluated, indicating that modifications to the pyrimidine structure significantly affect their efficacy. For instance, analogs with a benzyl group demonstrated maximal cytoprotection without substantial cytotoxicity in assays . This suggests that methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate may also exhibit antiviral activity through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the pyrimidine ring critically influence biological activity. For example:

- Chloro substituent : Enhances binding affinity to target proteins.

- Benzyloxy group : Improves solubility and cellular uptake.

A systematic investigation into various derivatives indicated that electron-withdrawing groups at specific positions significantly enhance anticancer activity .

Case Studies and Research Findings

- Histone Demethylase Inhibition : A novel pyrimidine derivative was found to inhibit KDM5A with an IC50 value in the low micromolar range, demonstrating potential for cancer therapy .

- Antitumor Efficacy : In vitro studies on human leukemia cell lines showed that compounds with halogen substitutions exhibited potent cytotoxicity, with IC50 values as low as 14 μM .

- Mechanistic Insights : Further investigations revealed that certain derivatives could induce apoptosis through modulation of cell cycle checkpoints, underscoring their therapeutic potential against malignancies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via acylation or nucleophilic substitution reactions. For example, acylation of pyrimidine precursors with chloroacetic acid derivatives under anhydrous conditions (e.g., using chloroacetyl chloride) can introduce the benzyloxy and carboxylate groups. Chlorination steps may involve phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) at controlled temperatures (60–80°C) to avoid side reactions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or tetrahydrofuran) to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For example, the benzyloxy group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the methyl ester resonates as a singlet near δ 3.8 ppm. Infrared (IR) spectroscopy identifies functional groups, such as the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Q. How does the reactivity of the chlorine substituent influence further functionalization?

- Methodological Answer : The 6-chloro group is susceptible to nucleophilic substitution. For instance, treatment with potassium hydrosulfide (KSH) replaces chlorine with a mercapto (-SH) group, enabling thiol-ene click chemistry or cross-coupling reactions. Alternatively, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups. Solvent choice (e.g., DMF or DMSO) and temperature (80–120°C) are critical to minimize hydrolysis of the methyl ester during substitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding interactions of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) using the compound’s InChI-derived 3D structure (PubChem) identifies potential binding affinities with biological targets like enzymes or receptors. Solvent effects are incorporated via implicit solvation models (e.g., PCM) to improve accuracy .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies in yields may arise from impurities in starting materials or varying purification methods (e.g., column chromatography vs. recrystallization). Reproducibility requires strict control of anhydrous conditions and stoichiometry. For conflicting NMR data, compare spectra under identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and use heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals .

Q. What are the best practices for handling and storing methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Waste containing chlorinated byproducts must be segregated and treated via neutralization (e.g., with sodium bicarbonate) before disposal by licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.